Cas no 106401-68-7 (Doxorubicin Ketal Derivative)

The Doxorubicin Ketal Derivative is a chemically modified analog of doxorubicin, designed to enhance stability and reduce systemic toxicity while retaining potent antitumor activity. This derivative features a ketal group incorporated into the anthracycline structure, which improves metabolic resistance and prolongs circulation time. Key advantages include controlled release properties, minimized cardiotoxicity, and enhanced tumor-targeting efficiency. The modification also allows for tailored pharmacokinetics, making it a promising candidate for advanced chemotherapy regimens. Its mechanism of action remains consistent with doxorubicin, involving DNA intercalation and topoisomerase II inhibition, but with optimized therapeutic indices for improved clinical outcomes. Suitable for research in oncology and drug delivery systems.
Doxorubicin Ketal Derivative structure
Doxorubicin Ketal Derivative structure
Product Name:Doxorubicin Ketal Derivative
CAS No:106401-68-7
MF:C29H34BrNO11
MW:652.484368801117
CID:1058525
PubChem ID:72941581
Update Time:2025-05-22

Doxorubicin Ketal Derivative Chemical and Physical Properties

Names and Identifiers

    • (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione(Doxorubicin Impurity)
    • (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
    • (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8...
    • Doxorubicin IMpurity B
    • Doxorubicin Hydrochloride impurity B
    • (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
    • (8S,10S)-10-[(3-AMino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-(2-broMo-1,1-diMethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-Methoxy-5,12-naphthacenedione (Doxorubicin IMpurity)
    • 3Z1AE1LY2D
    • VALRUBICIN IMPURITY, DAUNORUBICIN BROMOKETAL [USP IMPURITY]
    • 5,12-NAPHTHACENEDIONE, 10-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-8-(2-BROMO-1,1-DIMETHOXYETHYL)-7,8,9,10-TETRAHYDRO-6,8,11-TRIHYDROXY-1-METHOXY-, (8S,10S)-
    • C90351
    • Daunorubicin bromo dimethyl ketal
    • DTXSID901099405
    • 14-BROMO-DAUNORUBICIN-SEMIALDEHYDE
    • 5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S,10S)-
    • (8S,10S)-10-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-8-(2-BROMO-1,1-DIMETHOXYETHYL)-6,8,11-TRIHYDROXY-1-METHOXY-7,8,9,10-TETRAHYDROTETRACENE-5,12-DIONE
    • 106401-68-7
    • Q27258225
    • Valrubicin impurity, daunorubicin bromoketal [USP]
    • (8S,10S)-10-((3-Amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-8-(2-bromo-1,1-dimethoxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
    • Daunorubicin bromoketal
    • (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-I+/--L-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione
    • UNII-3Z1AE1LY2D
    • Doxorubicin Ketal Derivative
    • Inchi: 1S/C29H34BrNO11/c1-12-23(32)15(31)8-18(41-12)42-17-10-28(37,29(11-30,39-3)40-4)9-14-20(17)27(36)22-21(25(14)34)24(33)13-6-5-7-16(38-2)19(13)26(22)35/h5-7,12,15,17-18,23,32,34,36-37H,8-11,31H2,1-4H3/t12-,15-,17-,18-,23+,28-/m0/s1
    • InChI Key: JIMPRCTWUQVCIT-BJRCHLRVSA-N
    • SMILES: BrCC([C@@]1(CC2C(=C3C(C4C=CC=C(C=4C(C3=C(C=2[C@H](C1)O[C@H]1C[C@@H]([C@@H]([C@H](C)O1)O)N)O)=O)OC)=O)O)O)(OC)OC

Computed Properties

  • Exact Mass: 651.13152g/mol
  • Monoisotopic Mass: 651.13152g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 7
  • Complexity: 1010
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 187Ų

Experimental Properties

  • Density: 1.63±0.1 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (2.5E-3 g/L) (25 ºC),

Doxorubicin Ketal Derivative Security Information

Doxorubicin Ketal Derivative Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D558035-10mg
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220.00 2021-08-14
TRC
D558035-25mg
Doxorubicin Ketal Derivative
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485.00 2021-08-14
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D558035-50mg
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D558035-100mg
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Additional information on Doxorubicin Ketal Derivative

Doxorubicin Ketal Derivative: A Comprehensive Overview

Doxorubicin Ketal Derivative, identified by the CAS number 106401-68-7, is a significant compound in the field of oncology and drug development. This derivative of doxorubicin, a well-known anthracycline antibiotic, has garnered attention due to its potential to enhance the efficacy and reduce the toxicity of traditional chemotherapy agents. The compound is particularly notable for its role in targeted drug delivery systems, which aim to improve therapeutic outcomes while minimizing adverse effects.

Recent advancements in cancer therapy have emphasized the importance of drug delivery systems that can precisely target cancer cells while sparing healthy tissue. The Doxorubicin Ketal Derivative has emerged as a promising candidate in this context. Researchers have explored its ability to form stable ketal linkages, which can be cleaved under specific conditions, such as acidic environments or enzymatic activity, to release doxorubicin at the desired site. This controlled-release mechanism not only enhances drug stability but also reduces systemic toxicity, making it a viable option for improving patient outcomes.

The synthesis of Doxorubicin Ketal Derivative involves a series of carefully controlled chemical reactions. The process typically begins with the isolation of doxorubicin, followed by its modification through ketal formation. This step is critical as it determines the stability and release profile of the drug. Recent studies have focused on optimizing these reactions to achieve higher yields and better-defined product characteristics. For instance, researchers have explored the use of different ketone precursors and catalysts to enhance reaction efficiency and selectivity.

In terms of pharmacokinetics, the Doxorubicin Ketal Derivative exhibits unique properties compared to its parent compound. Preclinical studies have shown that the derivative has an extended half-life and improved bioavailability, which are advantageous for reducing dosing frequency and enhancing treatment adherence. Additionally, its ability to evade efflux pumps in cancer cells has been highlighted as a potential strategy to overcome multidrug resistance, a major challenge in cancer chemotherapy.

The therapeutic potential of Doxorubicin Ketal Derivative has been extensively studied in various preclinical models. In vitro experiments have demonstrated its potent anticancer activity against a wide range of cancer cell lines, including those resistant to conventional chemotherapeutic agents. In vivo studies using animal models have further validated these findings, showing significant tumor growth inhibition with minimal systemic toxicity. These results underscore the compound's potential as a next-generation anticancer agent.

One of the most exciting developments involving Doxorubicin Ketal Derivative is its integration into nanotechnology-based drug delivery systems. Researchers have successfully encapsulated this derivative within lipid nanoparticles, polymeric micelles, and hydrogels. These systems not only protect the drug from premature degradation but also enable targeted delivery to tumor sites through mechanisms such as passive targeting or active targeting using ligand decoration.

The safety profile of Doxorubicin Ketal Derivative has also been a focal point of recent investigations. While it retains many of the advantages of doxorubicin, studies suggest that it may exhibit reduced cardiotoxicity, one of the most concerning side effects of anthracycline antibiotics. This improvement is attributed to its controlled-release mechanism and enhanced targeting capabilities, which reduce exposure of healthy tissues to cytotoxic agents.

In conclusion, the Doxorubicin Ketal Derivative, CAS No. 106401-68-7, represents a significant advancement in anticancer drug development. Its unique chemical properties, combined with innovative drug delivery systems, offer promising opportunities for improving cancer treatment outcomes while minimizing adverse effects. As research continues to uncover new applications and optimizations for this compound, it holds great potential for becoming a cornerstone in modern oncology.

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